N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-dioxo-1,3-oxazolidinone ring, a phenethyl backbone, and a 4-fluorophenylsulfanyl substituent. The oxazolidinone moiety is a five-membered heterocyclic ring containing oxygen and nitrogen, known for its role in enhancing metabolic stability and bioavailability in pharmaceuticals .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-6-8-15(9-7-14)27-12-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)11-26-19(22)25/h1-9,16H,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQLVJZOVZZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” likely involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the phenylethyl group, and the attachment of the fluorophenylsulfanyl group. Typical reaction conditions might include:
Formation of Oxazolidinone Ring: This could be achieved through the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Phenylethyl Group: This step might involve a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Attachment of Fluorophenylsulfanyl Group: This could be done via a nucleophilic substitution reaction using a fluorophenylthiol and an appropriate leaving group on the acetamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” could undergo various chemical reactions, including:
Oxidation: The sulfanyl group might be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the oxazolidinone ring could be reduced to hydroxyl groups.
Substitution: The fluorophenyl group might undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.
Biology
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Applications might include the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets might include enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Heterocyclic Core Variations: The oxazolidinone ring in the target compound differentiates it from triazole (), oxadiazole (), and quinazoline () analogs. Oxazolidinones are associated with enhanced membrane permeability and resistance to enzymatic degradation compared to triazoles or oxadiazoles . Quinazoline-2,4-diones () and spirocyclic diones () share the dione motif, which is critical for hydrogen-bonding interactions in biological targets.
Substituent Effects :
- The 4-fluorophenylsulfanyl group is shared with ZINC31608 () but combined here with a phenethyl chain, which likely increases steric bulk and lipophilicity. This may enhance blood-brain barrier penetration compared to simpler benzyl or phenyl analogs .
- Halogenated substituents (e.g., 2,4-dichlorophenyl in ) are common in bioactive acetamides, with electron-withdrawing effects improving binding affinity to hydrophobic enzyme pockets.
Biological Activity Trends: Compounds with 2,4-dioxo heterocycles (e.g., quinazoline diones in ) show anticonvulsant activity, suggesting the target compound’s oxazolidinone dione may confer similar CNS effects. Sulfanyl acetamides with fluorophenyl groups () exhibit diverse activities, including antimicrobial () and tyrosinase inhibitory () properties, indicating broad applicability of this scaffold.
Synthetic Considerations: The synthesis of oxazolidinone rings typically involves cyclization of β-amino alcohols with carbonylating agents, as seen in related methodologies (). The phenethyl group may require tailored protection-deprotection strategies to avoid side reactions .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes oxazolidinone and phenyl groups. Its molecular formula is C19H20FNO4S, with a molecular weight of approximately 373.43 g/mol. The presence of the 4-fluorophenyl sulfanyl group suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. It may modulate the activity of these targets, leading to various pharmacological effects such as anti-inflammatory, antibacterial, or anticancer properties. The exact pathways remain to be fully elucidated through further research.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SW620 (Colon Cancer) | 5.0 | |
| Compound B | PC-3 (Prostate Cancer) | 3.5 | |
| Compound C | NCI-H23 (Lung Cancer) | 6.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a related oxazolidinone compound on human cancer cell lines and found substantial inhibition of cell growth at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might activate caspases involved in apoptosis pathways, suggesting a dual role in both direct cytotoxic effects and modulation of apoptotic signaling.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the oxazolidinone ring can significantly influence potency and selectivity against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
